Lenalidomide-propargyl-C2-NH2 hydrochloride is a synthetic compound derived from lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and certain types of anemia. This compound integrates a propargyl group and an amine functional group, which potentially enhances its bioactivity and therapeutic applications. The hydrochloride form indicates that it is a salt, often used to improve solubility and stability.
Lenalidomide itself is a derivative of thalidomide, developed by Celgene Corporation. The modifications leading to the formation of lenalidomide-propargyl-C2-NH2 hydrochloride involve chemical synthesis techniques that allow for the attachment of propargyl and amine groups to the lenalidomide backbone.
Lenalidomide-propargyl-C2-NH2 hydrochloride falls under the classification of small molecules with immunomodulatory properties. It is categorized as a pharmaceutical compound due to its potential therapeutic effects in hematological malignancies and possibly other conditions.
The synthesis of lenalidomide-propargyl-C2-NH2 hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound.
Lenalidomide-propargyl-C2-NH2 hydrochloride retains the structural framework of lenalidomide while incorporating additional functional groups. The molecular formula can be represented as .
The chemical reactivity of lenalidomide-propargyl-C2-NH2 hydrochloride can be explored through various reactions:
Reactions involving this compound would typically require appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.
Lenalidomide-propargyl-C2-NH2 hydrochloride is believed to exert its effects through several mechanisms:
Studies indicate that lenalidomide derivatives can significantly alter cytokine production and enhance immune response in vitro and in vivo.
Characterization studies using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
Lenalidomide-propargyl-C2-NH2 hydrochloride has potential applications in:
Lenalidomide-propargyl-C2-NH2 hydrochloride (CAS 2489242-23-9) incorporates a modified lenalidomide scaffold engineered for high-affinity engagement with cereblon (CRBN), the substrate receptor component of the CRL4CRBN E3 ubiquitin ligase complex. The molecular structure retains the critical phthalimide moiety of lenalidomide, which binds within the tri-Trp pocket (Trp380, Trp386, Trp400) of CRBN's β-hairpin domain [5] [9]. This interaction induces conformational changes that enable neosubstrate recruitment. The compound's hydrochloride salt enhances solubility for biochemical applications while preserving the glutarimide ring's hydrogen-bonding capacity with CRBN's His378 residue—a key interaction validated through X-ray crystallography studies of analogous complexes [4] [9].
The structural modification at the 4-amino position of lenalidomide, where a propargyl-C2-NH2 linker is appended, minimally perturbs CRBN binding. Mutagenesis studies demonstrate that this lenalidomide derivative maintains dependence on conserved CRBN residues (Tyr319, Trp386, Trp400) for ternary complex formation [5] [7]. Unlike native lenalidomide, however, this engineered ligand enables modular construction of proteolysis-targeting chimeras (PROTACs) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the terminal alkyne group [1] [2].
Table 1: Comparative Binding Affinities of Cereblon Ligands
Ligand | IC₅₀ (μM) vs. CRBN | Key Binding Interactions |
---|---|---|
Lenalidomide | 2.694 [7] | Tri-Trp pocket, His378 H-bond |
YJ1b (Optimized ligand) | 0.206 [7] | Enhanced salt bridge with Glu377 |
Lenalidomide-propargyl-C2-NH2 | Not reported (structural analog) | Preserved tri-Trp/His378 interactions |
The integration strategy leverages lenalidomide's established capacity to induce degradation of neo-substrates (e.g., IKZF1, CK1α) while enabling synthetic access to heterobifunctional degraders. Molecular dynamics simulations confirm that the propargyl attachment point maintains optimal solvent exposure, preventing steric occlusion of the CRBN binding interface [6] [9]. This design preserves the "molecular glue" functionality of lenalidomide—stabilizing labile protein-protein interactions through hydrophobic shielding of intermolecular hydrogen bonds—while introducing bioorthogonal conjugation capability [9].
The propargyl-C2-NH₂ linker (chemical formula: -CH₂-CC-CH₂-CH₂-NH₂) serves as a critical molecular spacer that optimizes the distance and flexibility between the CRBN ligand and warhead modules in PROTAC assemblies. This four-atom tether features:
The linker length (~11.2 Å) positions target proteins within the optimal 30–40 Å range required for efficient ubiquitin transfer from E2 enzymes to lysine residues on the target surface [5] [8]. Kinetic studies of PROTAC MD-224 (HY-114312)—synthesized using this linker—demonstrate rapid substrate degradation (t₁/₂ <2 hours) in hematological malignancy models, validating the spacer's efficacy [1] [2].
Table 2: Linker Length Optimization for Ubiquitination Efficiency
Linker Type | Atoms | Approx. Length (Å) | *Ubiquitination Rate |
---|---|---|---|
Propargyl-C1-NH₂ | 3 | ~6.8 | Low (steric hindrance) |
Propargyl-C2-NH₂ | 4 | ~11.2 | Optimal |
Propargyl-C4-NH₂ | 6 | ~16.5 | Moderate (reduced complex stability) |
**Relative rates based on model PROTAC degradation kinetics [5] [8]
The propargyl group's primary function is enabling CuAAC "click" conjugation to azide-functionalized target ligands. This bioorthogonal reaction permits:
The terminal alkyne group (-C≡CH) in lenalidomide-propargyl-C2-NH₂ hydrochloride enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning it among several bioorthogonal strategies for PROTAC assembly. Key comparisons to alternative click-reactive groups include:
Table 3: Click Chemistry Group Performance in PROTAC Applications
Reactive Pair | Rate Constant (M⁻¹s⁻¹) | PROTAC Assembly Efficiency* | Cellular Toxicity Risk |
---|---|---|---|
Alkyne-Azide (CuAAC) | ~100 | High (with Cu⁺) | Moderate (Cu⁺ required) |
Azide-DBCO (SPAAC) | ~1,000 | Moderate | Low |
Tetrazine-TCO | ~10,000 | High | Low (TCO instability) |
*Efficiency based on ternary complex yield and degradation efficacy [1] [8]*
The alkyne group's versatility is demonstrated in the synthesis of MD-224—a Bruton's tyrosine kinase (BTK) degrader—where lenalidomide-propargyl-C2-NH₂ hydrochloride conjugates to an azide-functionalized BTK inhibitor via CuAAC [1] [2]. This reaction proceeds at ambient temperature with >90% conversion, forming PROTACs that degrade targets at nanomolar concentrations. The terminal alkyne also permits alternative conjugation strategies:
Comparative studies indicate CuAAC remains optimal for in vitro PROTAC synthesis due to well-defined reaction protocols and minimal byproducts. However, for in vivo applications, SPAAC systems show growing promise despite requiring larger linker architectures [8]. The propargyl group's balance between reactivity, size, and synthetic accessibility solidifies its utility in CRBN-based degraders, enabling rapid PROTAC optimization through modular "click-and-degrade" strategies [1] [2] [8].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: